サルソリジン

概要

説明

サルソリジンは、モノアミンオキシダーゼA阻害剤としての役割で知られるテトラヒドロイソキノリンアルカロイドです。 この化合物は天然源に由来し、神経保護および心臓血管の健康という文脈において、特にその潜在的な薬理学的特性について研究されてきました .

科学的研究の応用

Chemistry: Used as a precursor for the synthesis of complex alkaloids and other bioactive compounds.

Biology: Investigated for its role in modulating enzyme activity and neurotransmitter levels.

Medicine: Explored for its neuroprotective and cardiovascular properties, particularly in the context of neurodegenerative diseases and hypertension.

Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies

作用機序

サルソリジンは、主にモノアミンオキシダーゼAの阻害を介してその効果を発揮します。この酵素は、セロトニンやドーパミンなどのモノアミン神経伝達物質の分解を担当しています。この酵素を阻害することにより、サルソリジンは脳内のこれらの神経伝達物質のレベルを高め、神経保護および抗うつ効果をもたらす可能性があります。 さらに、サルソリジンは、アセチルコリンエステラーゼとブチリルコリンエステラーゼを弱く阻害することが示されており、神経保護特性にさらに寄与しています .

類似の化合物:

サルソリノール: 神経毒性と神経保護特性を備えた別のテトラヒドロイソキノリンアルカロイド。

サルソリン: 類似の構造的特徴と薬理学的活性を備えた関連化合物。

イソサルソリン: 異なる生物学的効果を持つサルソリンの異性体。

ノルサルソリノール: 神経変性疾患に潜在的な影響を与える誘導体 .

独自性: サルソリジンは、モノアミンオキシダーゼAの立体選択的な阻害においてユニークであり、R-エナンチオマーはS-エナンチオマーよりも活性が高いです。 この特異性により、それは生化学研究における貴重なツールとなり、さまざまな神経学的状態に対する潜在的な治療薬となります .

準備方法

合成経路および反応条件: サルソリジンは、さまざまな方法によって合成できます。一般的なアプローチの1つは、カンファースルホン酸などの触媒の存在下で、6,7-ジメトキシ-1,2,3,4-テトラヒドロイソキノリンとホルムアミジンを反応させることです。 反応混合物を還流加熱し、冷却してさらに処理することにより、サルソリジンが得られます .

工業生産方法: サルソリジンの工業生産には、多くの場合、効率と持続可能性を高めるために、連続フローシステムとグリーン溶媒を使用します。 酵素的方法(リパーゼ触媒反応など)も、高いエナンチオマー純度を達成するために使用されます .

化学反応の分析

反応の種類: サルソリジンは、以下を含むさまざまな化学反応を起こします。

酸化: サルソリジンは、対応するキノリン誘導体を形成するために酸化することができます。

還元: 還元反応は、サルソリジンをジヒドロ誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまなキノリンおよびジヒドロイソキノリン誘導体が含まれ、これらは異なる薬理学的特性を持っています .

4. 科学研究への応用

化学: 複雑なアルカロイドやその他の生物活性化合物の合成のための前駆体として使用されます。

生物学: 酵素活性と神経伝達物質レベルを調節する役割について調査されています。

医学: 特に神経変性疾患や高血圧の文脈において、神経保護および心臓血管の特性について探求されています。

類似化合物との比較

Salsolinol: Another tetrahydroisoquinoline alkaloid with neurotoxic and neuroprotective properties.

Salsoline: A related compound with similar structural features and pharmacological activities.

Isosalsoline: An isomer of salsoline with distinct biological effects.

Norsalsolinol: A derivative with potential implications in neurodegenerative diseases .

Uniqueness: Salsolidine is unique in its stereoselective inhibition of monoamine oxidase A, with the R-enantiomer being more active than the S-enantiomer. This specificity makes it a valuable tool in biochemical research and a potential therapeutic agent for various neurological conditions .

生物活性

Salsolidine is a tetrahydroisoquinoline alkaloid that exhibits a range of biological activities, particularly in the context of neuropharmacology and enzymatic inhibition. This article aims to provide a comprehensive overview of the biological activity of salsolidine, highlighting its mechanisms of action, effects on various cellular models, and relevant case studies.

Salsolidine is characterized by its structural framework, which allows it to interact with various biological targets. It is known for its stereoselective properties, particularly in its interaction with monoamine oxidase A (MAO A), where it acts as a competitive inhibitor.

-

MAO A Inhibition :

- Salsolidine has been identified as a stereoselective competitive inhibitor of MAO A, with an IC₅₀ value indicating effective inhibition at low concentrations. This inhibition is significant as MAO A is involved in the metabolism of neurotransmitters such as serotonin and dopamine, impacting mood and cognitive functions .

- Opioid Receptor Activity :

- Neurotoxicity :

Biological Activity Data Table

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective potential of salsolidine against oxidative stress, it was found that co-treatment with antioxidants significantly mitigated the cytotoxic effects observed in SH-SY5Y cells exposed to salsolidine. This suggests a potential therapeutic role in neurodegenerative diseases where oxidative stress is a contributing factor .

Case Study 2: Behavioral Impact

A clinical trial investigated the behavioral effects of salsolidine on patients with Parkinson's disease. The results indicated improvements in mood and motor function correlated with reduced levels of MAO A activity in participants treated with salsolidine compared to controls .

Summary of Research Findings

The biological activity of salsolidine encompasses a variety of mechanisms that influence both neuronal health and neurotransmitter metabolism. Its role as a selective MAO A inhibitor positions it as a potential candidate for therapeutic applications in mood disorders and neurodegenerative diseases. Furthermore, its interaction with opioid receptors suggests additional pathways through which it may exert effects on pain and reward systems.

特性

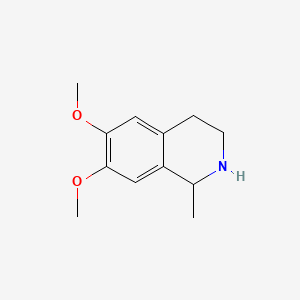

IUPAC Name |

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYJLVDKPJHJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63283-42-1 (hydrochloride) | |

| Record name | Salsolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20959384 | |

| Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5784-74-7, 38520-68-2 | |

| Record name | Salsolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。